molecular formula C8H14BrN3 B15328768 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole

5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole

Cat. No.: B15328768
M. Wt: 232.12 g/mol
InChI Key: LQEFFCOWIPASPK-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromopropyl group and an isopropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole typically involves the reaction of 1-isopropyl-1h-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the bromopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the attached alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazole, while oxidation could produce a triazole with hydroxyl or carbonyl functionalities.

Scientific Research Applications

5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s triazole ring is a common motif in many biologically active molecules, making it a valuable intermediate in drug discovery and development.

    Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands due to its potential interactions with biological targets.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The triazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1h-1,2,4-triazole: The parent compound without the bromopropyl group.

    5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole: A similar compound with a chlorine atom instead of bromine.

    5-(3-Bromopropyl)-1-methyl-1h-1,2,4-triazole: A compound with a methyl group instead of an isopropyl group.

Uniqueness

5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole is unique due to the presence of both the bromopropyl and isopropyl groups. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

5-(3-bromopropyl)-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H14BrN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3

InChI Key

LQEFFCOWIPASPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CCCBr

Origin of Product

United States

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